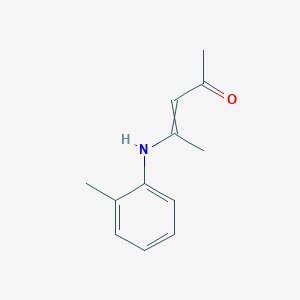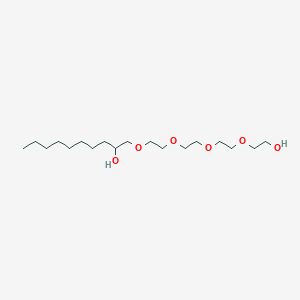
3,6,9,12-Tetraoxadocosane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxadocosane-1,14-diol is an organic compound with the molecular formula C20H42O6. This compound is part of the polyether family, characterized by multiple ether groups in its structure. It is also known for its high solubility in water and other polar solvents, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxadocosane-1,14-diol typically involves the reaction of ethylene oxide with a diol precursor. The process can be carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Commonly, catalysts such as potassium hydroxide or sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxadocosane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxadocosane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of membrane proteins and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxadocosane-1,14-diol involves its interaction with various molecular targets. The compound’s ether groups allow it to form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it can interact with membrane proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A shorter chain polyether with similar solubility and reactivity.
3,6,9,12,15,18-Hexaoxaicosane: A longer chain polyether with additional ether groups, offering different solubility and reactivity profiles.
Uniqueness
3,6,9,12-Tetraoxadocosane-1,14-diol is unique due to its specific chain length and the presence of multiple ether groups, which provide a balance between solubility and reactivity. This makes it particularly useful in applications requiring both properties, such as in drug delivery and polymer production.
Propriétés
Numéro CAS |
75506-80-8 |
|---|---|
Formule moléculaire |
C18H38O6 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]decan-2-ol |
InChI |
InChI=1S/C18H38O6/c1-2-3-4-5-6-7-8-18(20)17-24-16-15-23-14-13-22-12-11-21-10-9-19/h18-20H,2-17H2,1H3 |
Clé InChI |
XUFYXCCCWQNKSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(COCCOCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


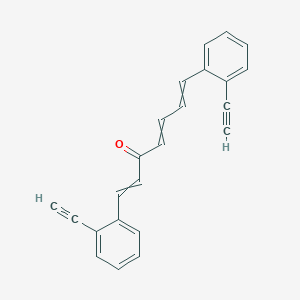
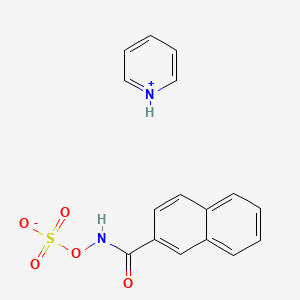
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

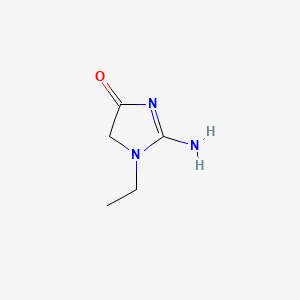

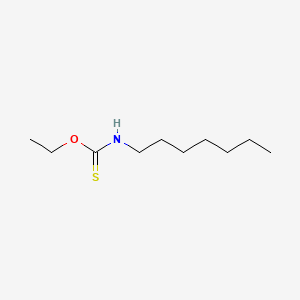
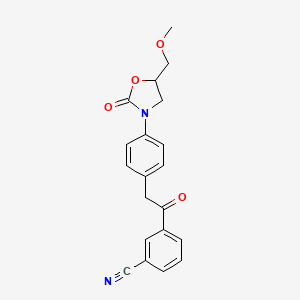
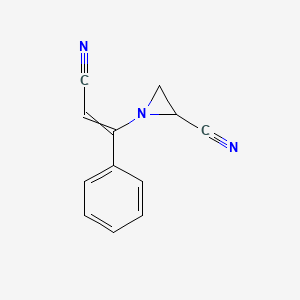
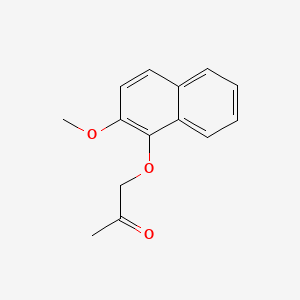
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
